6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl benzoate
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Overview
Description
6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl benzoate is a synthetic organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl benzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzoic acid derivatives. One common method is to react 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine in dichloromethane at room temperature. The reaction proceeds smoothly, yielding the desired ester product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted coumarins.
Oxidation: Quinones.
Reduction: Dihydro coumarins.
Hydrolysis: 7-hydroxy-2H-chromen-2-one and benzoic acid derivatives.
Scientific Research Applications
6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl benzoate involves its interaction with various molecular targets. It can inhibit enzymes, interfere with DNA replication, and modulate cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-2H-chromen-2-one: A precursor in the synthesis of 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl benzoate.
4-chlorobenzoyl chloride: Used in the acylation reaction.
Coumarin derivatives: Various coumarin-based compounds with similar structures and biological activities.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C18H13ClO4 |
---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
(6-chloro-3,4-dimethyl-2-oxochromen-7-yl) benzoate |
InChI |
InChI=1S/C18H13ClO4/c1-10-11(2)17(20)22-15-9-16(14(19)8-13(10)15)23-18(21)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI Key |
ZBESYFBDIGRAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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